molecular formula C14H19NO3 B12329059 Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B12329059
M. Wt: 249.30 g/mol
InChI Key: XLFQYNRXWHHTIK-UHFFFAOYSA-N
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Description

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(2-hydroxyethyl)pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl 3-(2-hydroxyethyl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(2-hydroxyethyl)thio)pyrrolidine-1-carboxylate
  • 1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and ester groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Biological Activity

Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a carboxylate functional group, and a benzyl substituent. Its molecular formula is C15H19N1O3C_{15}H_{19}N_{1}O_{3} with a molecular weight of approximately 292.37 g/mol. The compound's structure allows for various interactions with biological targets, particularly through its hydroxyl group which can form hydrogen bonds, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor of enzymes involved in neurotransmitter pathways. This suggests a possible application in neurological disorders.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antioxidant Activity : The antioxidant properties of the compound may provide protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibitor of neurotransmitter-related enzymes
Anti-inflammatoryMay reduce inflammation in various models
AntioxidantProtects against oxidative stress

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The hydroxyl group enhances the compound's ability to form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the benzyl group may increase lipophilicity, aiding in membrane permeability and interaction with cellular targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is formed through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the hydroxylethyl and benzyl groups.
  • Purification : The final product is purified using techniques such as chromatography to achieve the desired yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Pathway Inhibition : A study demonstrated that derivatives similar to this compound could inhibit specific neurotransmitter pathways, suggesting potential applications in treating neurological disorders .
  • Anti-inflammatory Effects : In vitro assays revealed that compounds with similar structures exhibited significant anti-inflammatory effects in models of acute inflammation .
  • Antioxidant Studies : Research indicated that this compound showed promise as an antioxidant, protecting cells from oxidative damage .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c16-9-7-12-6-8-15(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2

InChI Key

XLFQYNRXWHHTIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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